

ASN-001: A Technical Overview of a Novel CYP17 Lyase Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

Introduction

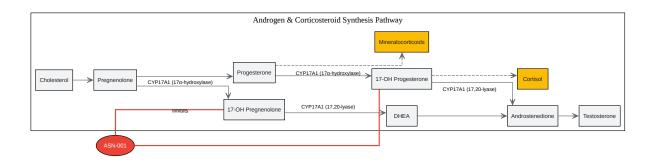
ASN-001 is an orally available, non-steroidal, selective inhibitor of the 17α-hydroxylase/17,20-lyase (CYP17A1), a critical enzyme in the androgen biosynthesis pathway. Developed by Asana BioSciences, **ASN-001** has been investigated for the treatment of metastatic castration-resistant prostate cancer (mCRPC). The rationale for its development lies in the continued reliance of mCRPC on androgen receptor signaling, which can be fueled by de novo androgen synthesis in the adrenal glands and within the tumor microenvironment. By targeting CYP17A1, **ASN-001** aims to suppress androgen production, thereby inhibiting tumor growth. A key differentiating feature of **ASN-001** is its selective inhibition of the 17,20-lyase activity of CYP17A1, which theoretically minimizes the mineralocorticoid excess seen with less selective inhibitors and may obviate the need for concurrent prednisone administration.[1][2][3][4]

Mechanism of Action: Targeting Androgen Synthesis

ASN-001 exerts its therapeutic effect by potently and selectively inhibiting the 17,20-lyase activity of the CYP17A1 enzyme.[4] This enzyme is a key control point in the steroidogenesis pathway, responsible for the conversion of pregnenolone and progesterone into androgens. Specifically, the 17,20-lyase function is essential for the production of dehydroepiandrosterone (DHEA) and androstenedione, which are precursors to testosterone and dihydrotestosterone



(DHT). By blocking this step, **ASN-001** effectively reduces the systemic and intratumoral levels of androgens that drive mCRPC progression.[3][4] The selectivity for the lyase activity over the hydroxylase activity is designed to avoid the accumulation of mineralocorticoid precursors, a common side effect of dual inhibitors that often necessitates co-administration of corticosteroids like prednisone.[1][2][3]



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Caption: Simplified Androgen Synthesis Pathway and ASN-001's Target.

Preclinical Development

While detailed protocols and quantitative data from the preclinical evaluation of **ASN-001** are not extensively published in the peer-reviewed literature, abstracts from scientific meetings indicate that the compound underwent a comprehensive preclinical assessment.[1] These studies demonstrated that **ASN-001** is a potent and selective inhibitor of CYP17 lyase.[1] Furthermore, preclinical investigations highlighted its high oral bioavailability and a low potential for drug-drug interactions, supporting its advancement into clinical trials.[1] The selective inhibition of testosterone synthesis over cortisol synthesis was also established in these early studies, forming the basis for its clinical evaluation without mandatory prednisone co-administration.[1]



Experimental Protocols: Specific experimental protocols for the preclinical studies, including enzymatic assays, cell-based assays, and in vivo animal model studies, are not publicly available.

Clinical Development

The clinical development of **ASN-001** has primarily focused on its evaluation in patients with mCRPC through a Phase 1/2 clinical trial (NCT02349139).[1][3]

Clinical Trial Design

The Phase 1/2 trial was a multi-center, open-label study designed to assess the safety, tolerability, pharmacokinetics, and preliminary efficacy of once-daily, orally administered **ASN-001**.[1][3]

Parameter	Description
Study Phase	Phase 1/2
ClinicalTrials.gov ID	NCT02349139
Patient Population	Men with progressive metastatic castration- resistant prostate cancer (mCRPC). Phase 1 allowed for pre-treated patients, while Phase 2 focused on patients naive to enzalutamide and abiraterone.[1][3]
Intervention	Oral ASN-001 administered once daily at escalating doses (50, 100, 200, 300, and 400 mg).[1][3]
Primary Endpoints	Maximum Tolerated Dose (MTD), Dose Limiting Toxicities (DLTs), and Recommended Phase 2 Dose (RP2D).[3]
Secondary Endpoints	Pharmacokinetics (PK), effect on steroid hormone biosynthesis, and clinical efficacy (Prostate-Specific Antigen [PSA] response and imaging).[3]

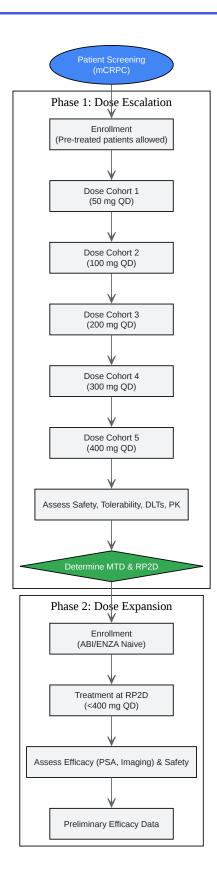






Experimental Protocol: A detailed, unabridged clinical trial protocol for NCT02349139 is not publicly available. The methodology described herein is based on published abstracts. The Phase 1 portion of the study employed a dose-escalation design to determine the MTD and RP2D. The Phase 2 portion was designed to further evaluate the safety and efficacy of **ASN-001** at doses below 400 mg daily in a treatment-naive mCRPC population.[3] Efficacy was assessed by monitoring PSA levels and through radiographic imaging.[3]





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Caption: High-level workflow of the **ASN-001** Phase 1/2 clinical trial.



Pharmacokinetic Data

Pharmacokinetic analyses from the Phase 1 portion of the trial demonstrated that **ASN-001** has high systemic exposure.[1][3]

Dose	Cmax (μM)	AUC (μM.h)	T1/2 (h)
100 mg QD	3.5	52	Not Reported
300 mg QD	6.7	80	21.5

Data compiled from published abstracts.[1][3]

Clinical Efficacy

Preliminary efficacy data from the Phase 1/2 trial showed encouraging anti-tumor activity.[3]

Patient Population	Efficacy Endpoint	Result
Abiraterone/Enzalutamide Naive	PSA decline of >50%	Observed in 3 of 4 patients at starting doses of 300/400 mg, with declines up to 93% and duration up to 37+ weeks.[3]
Pre-treated with Abiraterone/Enzalutamide	Stable Disease	Observed for up to 18+ months.[3]
Abiraterone/Enzalutamide Naive	Hormonal Response	Testosterone decreased to below quantifiable limits; DHEA decreased by up to 80%.[3]

Safety and Tolerability

ASN-001 was generally well-tolerated in the Phase 1/2 study, and importantly, no cases of mineralocorticoid excess, uncontrolled hypertension, or hypokalemia were reported, and no patients required prednisone co-administration.[3]



Adverse Event Profile	Details
Most Common Drug-Related AEs	Grade 1/2: Fatigue, nausea, constipation, dizziness.[1][3]
Grade 3 Adverse Events	Asymptomatic, reversible ALT/AST elevation was observed in some patients at the 400 mg dose, which resolved upon dose reduction.[3]
Mineralocorticoid Excess	No episodes were reported.[3]
Prednisone Use	No patients were administered prednisone.[3]

Conclusion

ASN-001 is a novel, selective CYP17 lyase inhibitor that has demonstrated promising clinical activity and a favorable safety profile in early-phase clinical trials for metastatic castration-resistant prostate cancer. Its mechanism of action, which selectively targets androgen synthesis without necessitating co-administration of prednisone, represents a potential advancement in the treatment of this disease. The available clinical data indicate good oral bioavailability, significant reductions in androgen levels, and encouraging anti-tumor responses in both treatment-naive and pre-treated patient populations.[1][3] Further clinical development will be necessary to fully elucidate the efficacy and safety of **ASN-001** and to establish its role in the management of mCRPC.

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- To cite this document: BenchChem. [ASN-001: A Technical Overview of a Novel CYP17 Lyase Inhibitor]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1149898#discovery-and-development-of-asn-001]

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